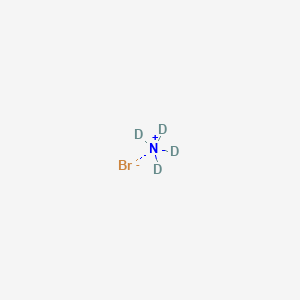
Hbv-IN-32
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hbv-IN-32 is a potent inhibitor of covalently closed circular DNA (cccDNA) and exhibits significant anti-Hepatitis B Virus (HBV) activity. It achieves an IC50 of 0.14 µM against Hepatitis B surface antigen (HBsAg) and also impedes cell growth . This compound is primarily used in research settings to study its effects on HBV and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-32 involves multiple steps, including the preparation of intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing such inhibitors typically involve organic synthesis techniques, including condensation reactions, cyclization, and purification steps.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Generally, the production of such compounds on an industrial scale would involve optimization of the synthetic route to increase yield and purity, followed by large-scale synthesis using batch or continuous flow reactors. The final product would undergo rigorous quality control to ensure its efficacy and safety for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Hbv-IN-32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Hbv-IN-32 has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of cccDNA inhibitors.
Biology: Researchers use it to investigate the biological pathways and mechanisms involved in HBV replication and infection.
Medicine: It is explored for its potential therapeutic applications in treating HBV infections.
Industry: The compound is used in the development of antiviral drugs and in the study of drug resistance mechanisms.
Wirkmechanismus
Hbv-IN-32 exerts its effects by inhibiting the formation of covalently closed circular DNA (cccDNA), which is essential for HBV replication. The compound targets specific molecular pathways involved in the replication process, thereby reducing the viral load and impeding cell growth . The exact molecular targets and pathways are still under investigation, but the inhibition of cccDNA formation is a key mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lamivudine: A nucleoside reverse transcriptase inhibitor used to treat HBV infections.
Tenofovir: Another nucleoside reverse transcriptase inhibitor with potent anti-HBV activity.
Entecavir: A guanosine analogue that inhibits HBV polymerase.
Uniqueness
Hbv-IN-32 is unique in its potent inhibition of cccDNA formation, which is a critical step in HBV replication. Unlike other compounds that target viral polymerase or reverse transcriptase, this compound specifically disrupts the formation of cccDNA, making it a valuable tool for studying HBV biology and developing new therapeutic strategies .
Eigenschaften
Molekularformel |
C22H19ClO5S |
|---|---|
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
3-[2-[4-(8-chloro-4-oxothiochromen-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H19ClO5S/c23-18-3-1-2-17-19(24)12-20(29-21(17)18)13-4-6-15(7-5-13)27-8-9-28-16-10-14(11-16)22(25)26/h1-7,12,14,16H,8-11H2,(H,25,26) |
InChI-Schlüssel |
WKZLQSHFWVBZDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1OCCOC2=CC=C(C=C2)C3=CC(=O)C4=C(S3)C(=CC=C4)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)



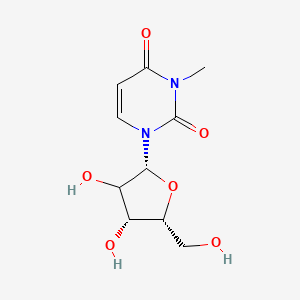
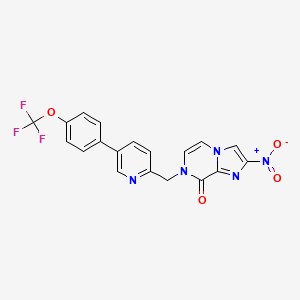
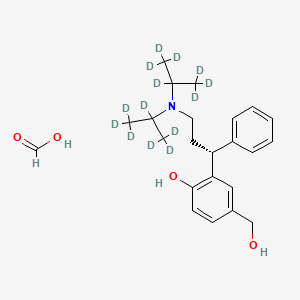

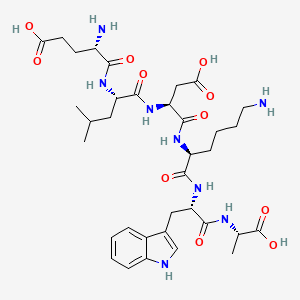

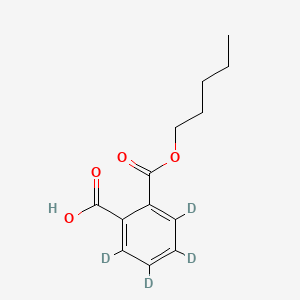

![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
